1-(4-fluorophenyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid
Description
1-(4-Fluorophenyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid is a heterocyclic compound featuring a pyridine ring substituted with a fluorophenyl group, two methyl groups, and a carboxylic acid group
Properties
IUPAC Name |
1-(4-fluorophenyl)-4,6-dimethyl-2-oxopyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FNO3/c1-8-7-9(2)16(13(17)12(8)14(18)19)11-5-3-10(15)4-6-11/h3-7H,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZSMSENQGGQIQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1C2=CC=C(C=C2)F)C(=O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-fluorophenyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid typically involves multi-step organic reactions. One common method is the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt. The reaction conditions often include refluxing in ethanol or another suitable solvent.
Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Fluorophenyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Electrophilic aromatic substitution can occur on the fluorophenyl ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) can be used for bromination.
Major Products:
Oxidation: N-oxides of the pyridine ring.
Reduction: Alcohol derivatives.
Substitution: Halogenated derivatives of the fluorophenyl ring.
Scientific Research Applications
Medicinal Chemistry
1-(4-Fluorophenyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid has been investigated for its pharmacological properties. Its structural features suggest potential activity against various diseases.
Antimicrobial Activity
Research indicates that derivatives of dihydropyridine compounds exhibit antimicrobial properties. A study demonstrated that modifications in the dihydropyridine structure can enhance antibacterial efficacy against Gram-positive and Gram-negative bacteria .
Anticancer Properties
The compound has shown promise in anticancer research. In vitro studies revealed that it could inhibit the proliferation of cancer cells through apoptosis induction mechanisms . The fluorophenyl group is believed to contribute to its potency by enhancing lipophilicity and cellular uptake.
Agricultural Applications
The compound's biological activity extends to agricultural applications, particularly as a pesticide or herbicide. Its derivatives have been synthesized and tested for their efficacy in pest control.
Pesticidal Activity
Studies have reported that certain derivatives possess insecticidal properties against common agricultural pests. For instance, compounds with similar structures have been evaluated for their effectiveness in controlling aphids and beetles .
Materials Science
In materials science, the unique properties of 1-(4-fluorophenyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid make it suitable for developing advanced materials.
Polymer Synthesis
The compound can serve as a building block in polymer chemistry. Its ability to undergo polymerization reactions allows it to be incorporated into various polymer matrices, enhancing mechanical properties and thermal stability .
Data Table: Summary of Applications
Case Study 1: Anticancer Activity
A study conducted on the anticancer effects of derivatives of 1-(4-fluorophenyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine demonstrated significant inhibition of cell growth in several cancer cell lines. The mechanism involved the activation of apoptotic pathways, suggesting its potential as a therapeutic agent.
Case Study 2: Pesticide Development
In agricultural research, a derivative of this compound was tested as a novel pesticide. Field trials indicated a substantial reduction in pest populations compared to untreated controls, highlighting its effectiveness as an environmentally friendly alternative to conventional pesticides.
Mechanism of Action
The mechanism of action of 1-(4-fluorophenyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The fluorophenyl group enhances its binding affinity, while the pyridine ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.
Comparison with Similar Compounds
- 1-(4-Fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid
- 4,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid
- 1-(4-Chlorophenyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid
Uniqueness: 1-(4-Fluorophenyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid is unique due to the presence of the fluorophenyl group, which imparts distinct electronic properties and enhances its binding affinity to molecular targets. This makes it a valuable compound for developing new drugs and materials with specific properties.
Biological Activity
1-(4-Fluorophenyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid, with a molecular formula of and a molecular weight of 242.25 g/mol, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial, antifungal, and anticancer properties, supported by data tables and relevant case studies.
The compound is characterized by the presence of a fluorophenyl group and a dihydropyridine structure, which are known to influence its biological activity. The synthesis of this compound can be achieved through various methods, including the reaction of 2-cyano-N-(4-fluorophenyl)-acetamide with acetylacetone .
Antibacterial Activity
Recent studies have demonstrated that derivatives of pyridine-based compounds exhibit notable antibacterial properties. For instance, compounds similar to 1-(4-fluorophenyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid have shown effective inhibition against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. The Minimum Inhibitory Concentration (MIC) values for these compounds range from 15.625 μM to 125 μM .
Table 1: Antibacterial Activity of Related Compounds
| Compound | Target Bacteria | MIC (μM) |
|---|---|---|
| 1-(4-Fluorophenyl)-4,6-dimethyl... | Staphylococcus aureus | 15.625 - 62.5 |
| 1-(4-Fluorophenyl)-4,6-dimethyl... | Enterococcus faecalis | 62.5 - 125 |
| Ciprofloxacin | Staphylococcus aureus | 0.381 |
Antifungal Activity
In addition to antibacterial effects, the compound has displayed antifungal activity against Candida species. The structure-activity relationship indicates that specific substituents enhance antifungal potency. For example, compounds with hydroxyl groups have shown improved activity compared to standard antifungal agents like fluconazole .
Table 2: Antifungal Activity Against Candida Species
| Compound | Target Fungus | MIC (μM) |
|---|---|---|
| 1-(4-Fluorophenyl)-4,6-dimethyl... | Candida albicans | 50 |
| Fluconazole | Candida albicans | 50 |
Anticancer Potential
The anticancer properties of this compound are being explored in various studies. The inhibition of specific kinases involved in cancer progression suggests potential therapeutic applications. For example, certain derivatives have been shown to inhibit cell proliferation in cancer cell lines with IC50 values indicating significant efficacy .
Case Studies
A recent study evaluated the biological activity of a series of pyridine derivatives similar to the target compound. The results indicated that these derivatives exhibited selective toxicity towards cancer cells while sparing normal cells, suggesting their potential as targeted cancer therapies .
Moreover, another study highlighted the compound's ability to disrupt biofilm formation in pathogenic bacteria, which is critical in treating chronic infections associated with biofilms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
